Propane-1,3-diyl dipropiolate
Description
Significance of Alkyne-Functionalized Monomers in Advanced Materials Science
Alkyne-functionalized monomers are a critical class of molecules in polymer chemistry and materials science. numberanalytics.com Alkynes are hydrocarbons containing at least one carbon-carbon triple bond, which consists of one strong sigma bond and two weaker pi bonds. numberanalytics.com This structure imparts high reactivity, making them valuable for synthesizing advanced polymer materials. numberanalytics.comnumberanalytics.com The incorporation of alkyne units into polymer chains can significantly influence the material's properties, including thermal stability, mechanical strength, conductivity, and optical characteristics. numberanalytics.comnumberanalytics.com
One of the most transformative applications of alkynes is in "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. numberanalytics.comoup.com This reaction is highly efficient, selective, and proceeds under mild conditions, allowing for the precise construction of complex polymer architectures and the introduction of a wide range of functional groups. numberanalytics.comacs.org Furthermore, alkyne monomers are instrumental in creating conjugated polymers, which possess unique electronic and optical properties suitable for applications in flexible electronics, sensors, and organic solar cells. oup.comnih.gov The versatility of polymerization techniques involving alkynes, such as polyaddition, cyclotrimerization, and Sonogashira coupling, allows for the creation of diverse polymer structures, including linear, hyperbranched, and cyclic polymers. oup.comrsc.org This adaptability makes alkyne-based monomers a cornerstone for developing next-generation materials for biomedical, aerospace, and energy applications. numberanalytics.com
Overview of Propane-1,3-diyl Dipropiolate as a Versatile Building Block
This compound is a key alkyne-functionalized monomer with the chemical formula C₉H₈O₄. guidechem.com Its structure features a central propane-1,3-diyl linker connected to two propiolate ester groups, providing two terminal alkyne functionalities. This symmetrical difunctional nature makes it an ideal building block for step-growth polymerization and as a crosslinking agent. acs.org
A significant area of research involving this compound is its use in nucleophilic thiol-yne polymerization to create resorbable elastomers. nih.govresearchgate.net In these reactions, the monomer is polymerized with various dithiols. For instance, studies have demonstrated its polymerization with 1,6-hexanedithiol (B72623) and bis(3-mercaptopropyl) succinate (B1194679). nih.govresearchgate.netnih.gov A key finding is that the stereochemistry of the resulting vinyl groups in the polymer backbone can be controlled by the choice of catalyst and solvent. nih.govnih.gov The use of a base like triethylamine (B128534) (NEt₃) versus 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can tune the cis/trans ratio of the double bonds formed, which directly impacts the material's mechanical properties, such as its elastic modulus. nih.govresearchgate.net This allows for the synthesis of materials with tailored flexibility and degradation rates, which is particularly valuable for soft tissue engineering applications. nih.govresearchgate.net
Beyond thiol-yne reactions, this compound is used in copolymerizations to create materials with specific properties. For example, it has been copolymerized with 2-butyne-1,4-diyl dipropiolate to produce elastomers where the glass-transition temperature can be controlled by the monomer ratio. acs.org The alkyne groups remaining in the polymer backbone also serve as handles for post-polymerization modification, such as crosslinking via azide-alkyne cycloaddition to form robust polymer networks. acs.org It has also been employed in phenol-yne click reactions with monomers like bisphenol A to fabricate dynamic covalent networks. acs.org This versatility solidifies this compound's status as a valuable and adaptable component in the synthesis of advanced functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-prop-2-ynoyloxypropyl prop-2-ynoate |
InChI |
InChI=1S/C9H8O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h1-2H,5-7H2 |
InChI Key |
IQRPAJOMBZNNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)OCCCOC(=O)C#C |
Origin of Product |
United States |
Polymerization Chemistry of Propane 1,3 Diyl Dipropiolate
Click Chemistry in Polymer Scaffold Construction
Post-Polymerization Functionalization Strategies utilizing Click Reactions
The modification of polymers after their initial synthesis, known as post-polymerization functionalization, is a powerful strategy for tailoring material properties. rsc.org Click chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions, is particularly well-suited for this purpose. nih.gov For polymers derived from propane-1,3-diyl dipropiolate, the pendant alkyne groups or the vinyl sulfide (B99878) bonds formed during certain polymerizations serve as reactive handles for subsequent click reactions, such as the azide-alkyne cycloaddition and thiol-based additions. acs.orgrsc.org
A key strategy involves creating copolymers that retain reactive sites for later modification. For instance, copolymers of this compound have been designed to include internal alkyne functionalities within the polymer backbone. These retained alkyne groups are accessible for post-polymerization crosslinking through interchain reactions. acs.org A specific example is the use of a ruthenium-catalyzed azide (B81097)–alkyne cycloaddition (RuAAC) to form crosslinked polymer networks from these pre-formed elastomers. acs.org This approach allows for the covalent linking of polymer chains after the initial polymerization, providing control over the final network structure and mechanical properties. acs.org
The two primary click reactions applicable for functionalizing polymers made from propiolate esters are:
Azide-Alkyne Cycloaddition: This reaction, particularly the copper(I)-catalyzed (CuAAC) or ruthenium-catalyzed versions, forms a stable triazole ring by reacting an alkyne with an azide. rsc.orgorganic-chemistry.org Polymers containing residual or intentionally incorporated alkyne groups from this compound can be reacted with various azide-functionalized molecules to append new chemical moieties. acs.org Metal-free versions of this reaction also exist, which can be advantageous in applications where metal contamination is a concern. rsc.orgk-online.com
Thiol-yne Reaction: The thiol-yne reaction involves the addition of a thiol to an alkyne. While this is a primary polymerization method, it can also be used for post-polymerization modification. d-nb.infoacs.org The reaction can be initiated by radicals (often via photo-initiation) or catalyzed by bases. acs.orgnih.gov Polymers with pendant alkyne groups can be functionalized with thiol-containing molecules, or conversely, the vinyl sulfide bonds in a poly(β-thioacrylate) backbone could potentially undergo further thiol-ene type reactions under specific conditions. rsc.orgmdpi.com
These functionalization strategies enable the attachment of a wide array of molecules, including biomolecules, fluorophores, or polyethylene (B3416737) glycol (PEG) chains, thereby tuning the polymer's surface properties, solubility, and biological interactions. nih.govrsc.org
Advanced Polymer Architectures from this compound
The versatility of this compound as a monomer extends to the creation of complex and well-defined polymer architectures beyond simple linear chains. By controlling polymerization conditions and co-monomer selection, it is possible to synthesize high molar mass polymers, crosslinked networks, and hyperbranched structures.
Achieving high molar mass is crucial for obtaining desirable mechanical properties in many polymeric materials. The thiol-yne step-growth polymerization of this compound with dithiols has proven to be a highly efficient method for producing high molecular weight polymers. acs.orgnih.gov
Research has demonstrated that the base-catalyzed nucleophilic thiol-yne reaction between this compound (referred to as C₃EA or C₃A in some literature) and various dithiols, such as 1,6-hexanedithiol (B72623) (C₆T or C₆S), can yield polymers with weight-average molar masses (Mₙ) exceeding 100 kDa. acs.orgnih.gov These reactions are often rapid, proceeding to completion in as little as one hour at ambient temperature with low catalyst loadings (e.g., 1 mol%) of organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (NEt₃). acs.orgnih.gov The synthesis of resorbable elastomers through the copolymerization of this compound with mixtures of dithiols has also successfully targeted high molar masses in the range of 100–150 kDa. nih.govscispace.com
The choice of catalyst and solvent system can influence not only the molar mass but also the stereochemistry of the resulting vinyl sulfide linkages. nih.gov For example, using DBU in chloroform (B151607) tends to produce polymers with a high content of the cis (or Z) isomer, while using triethylamine in solvents like DMF can favor the trans (or E) isomer. nih.govnih.govcore.ac.uk
Table 1: Examples of High Molar Mass Polymers from this compound
This compound is a valuable component in the synthesis of crosslinked polymer networks and hydrogels, which are materials with applications ranging from elastomers to biomaterials. acs.orgresearchgate.net The formation of these networks can be achieved either directly during polymerization by using a monomer with a functionality greater than two, or through a post-polymerization crosslinking step. acs.orgd-nb.info
One advanced method involves the copolymerization of this compound with a specially designed monomer that contains an additional reactive site. acs.org For example, 2-butyne-1,4-diyl dipropiolate, which has both terminal propiolate groups and an internal alkyne, can be copolymerized with this compound and dithiols. acs.org The initial thiol-yne polymerization proceeds via the terminal propiolate groups to form linear or lightly branched polymers, leaving the internal alkyne untouched. These backbone internal alkynes can then be reacted in a subsequent step, such as a ruthenium-catalyzed azide-alkyne cycloaddition, to form covalent crosslinks between the polymer chains. acs.org This strategy allows for precise control over the crosslink density, which in turn governs the material's mechanical properties like tensile modulus and recovery. acs.org
Furthermore, the fundamental thiol-yne chemistry involving propiolate esters is extensively used to form hydrogels. By reacting multi-armed polyethylene glycol (PEG) precursors functionalized with either thiol or propiolate groups, highly crosslinked hydrogel networks can be synthesized. acs.orgnih.gov While not a direct polymerization of this compound itself, this demonstrates the utility of the propiolate-thiol reaction in creating robust, water-swollen networks for biomedical applications. acs.orgnih.govresearchgate.net
Hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like topology and a large number of terminal functional groups. researchgate.netmdpi.com This architecture imparts unique properties such as low viscosity and high solubility compared to linear analogues. mdpi.com
The thiol-yne click reaction provides a direct route to hyperbranched structures from simple A₂ + B₂ monomers like a dipropiolate and a dithiol. d-nb.info The mechanism involves a two-step addition process where one alkyne group can react with two thiol groups. The first addition forms a vinyl sulfide, and a second addition to the same original alkyne position can occur, creating a branch point. d-nb.info Photo-initiated thiol-yne polymerizations are particularly effective in producing hyperbranched polymers and crosslinked networks through this mechanism. d-nb.info This approach can lead to polymers with a very high degree of branching (DB), a value that quantifies the branching perfection, which can approach the theoretical maximum of unity. d-nb.info
Another conceptual approach to branched architectures involves using a multifunctional core. For example, trifunctional or tetrafunctional propiolate ester cores have been used to synthesize 3- and 4-arm star polymers by reacting them with monofunctional azide-terminated polymer arms. researchgate.net While this produces star polymers rather than randomly hyperbranched structures, it illustrates the principle of building branched systems from polyfunctional propiolate monomers. The polymerization of an A₂ monomer like this compound with a B₃ monomer (e.g., a trithiol) would also directly lead to the formation of a hyperbranched or crosslinked network structure. mdpi.com
Stereochemical Control in Polymers Derived from Propane 1,3 Diyl Dipropiolate
E/Z Stereochemistry in Nucleophilic Thiol-Yne Reactions
The nucleophilic addition of a thiol to the alkyne groups of Propane-1,3-diyl dipropiolate results in the formation of a vinyl sulfide (B99878) linkage. This newly formed double bond can exist as one of two stereoisomers: the E-isomer (trans) or the Z-isomer (cis). The stereochemical outcome, meaning the ratio of E to Z isomers in the polymer chain, is not random but is a controllable aspect of the reaction.
Historically, the anti-addition of thiolates to activated alkynes in protic media was known to predominantly yield Z-isomer products. nih.govacs.org However, for substrates with carbonyl-containing activating groups like propiolates, this rule is often violated, leading to mixtures of stereoisomers. nih.govacs.org This is attributed to the potential formation of an allenolate intermediate that can facilitate isomerization. nih.govacs.org The stereochemistry of the resulting polymer can be readily determined using proton NMR spectroscopy by analyzing the vinyl proton doublets. The trans protons typically appear at chemical shifts of approximately δ = 5.7 and 7.7 ppm with a coupling constant of 15 Hz, while the cis protons are found at around δ = 5.8 and 7.1 ppm with a smaller coupling constant of 9 Hz. researchgate.netnih.govresearchgate.netgoogle.com
Mechanistic Aspects of Stereoselectivity in Polymerization
The stereoselectivity of the base-catalyzed nucleophilic thiol-yne reaction is a complex process influenced by several factors. The proposed mechanism involves the nucleophilic attack of a thiolate at the β-carbon of the propiolate. acs.org In protic solvents, this attack generally proceeds via an anti-addition pathway, generating a Z-anion which is then rapidly protonated to yield the Z-product. nih.govacs.org
However, the presence of the carbonyl group in propiolates allows for the formation of a resonance-stabilized allenolate intermediate. nih.govacs.orgacs.org This intermediate can undergo isomerization, which allows for the formation of the thermodynamically more stable E-isomer. acs.org The lifetime and stability of these intermediates, and thus the final E/Z ratio, are heavily influenced by the reaction conditions, including the choice of catalyst and solvent. nih.govacs.org While a complete mechanistic description of the catalyst's effect on stereoselectivity is still being researched, it is clear that the interplay between kinetic and thermodynamic control pathways dictates the final stereochemical composition of the polymer. nih.govacs.org
Modulation of Stereochemical Content via Catalysis and Solvent Environment
The E/Z stereochemistry of polymers derived from this compound can be effectively modulated by the careful selection of the catalyst and solvent system. nih.govacs.orgnih.gov This tunability is a powerful tool for materials design, allowing for the synthesis of polymers with a wide range of properties from the same set of monomers. nih.govacs.org
Generally, the use of stronger bases as catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and polar solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), favors the formation of the Z-isomer. nih.govacs.orgnih.govsemanticscholar.org Conversely, weaker bases like triethylamine (B128534) (NEt3) in less polar solvents such as chloroform (B151607) tend to produce polymers with a higher content of the E-isomer. nih.govacs.orgsemanticscholar.org For instance, by switching the catalyst from NEt3 to DBU in chloroform, the stereochemistry can be shifted towards a higher cis content. nih.gov Similarly, using NEt3 in a more polar solvent like DMSO can also increase the proportion of cis isomers. nih.gov Through the concurrent optimization of both catalyst and solvent, it is possible to achieve very high selectivity, with over 98% for either the E or Z isomer. nih.govacs.org
| Catalyst | Solvent | Resulting Isomer Predominance | Reference |
|---|---|---|---|
| DBU | Chloroform | High Z-isomer (cis) | nih.gov |
| NEt3 | Chloroform | High E-isomer (trans) | nih.govacs.org |
| NEt3 | DMSO | Moderately high Z-isomer (cis) | nih.gov |
| DBU | DMSO/Methanol | Increased Z-selectivity | nih.govacs.org |
| NEt3 | PBS | Nearly 100% Z-isomer (cis) | nih.govacs.org |
| NEt3 | Chloroform | High E-isomer (10% Z-isomer) | nih.govacs.org |
Stereocontrolled Polymerization for Tunable Material Properties
The ability to control the E/Z stereochemistry in polymers derived from this compound provides a unique mechanism for tuning the final material properties, often independently of the polymer's chemical composition. nih.gov Research has demonstrated that dramatic differences in thermal and mechanical properties can be observed between polymers with varying alkene stereochemistry. nih.govacs.org
For polyesters synthesized from this compound and 1,6-hexanedithiol (B72623), a higher Z-isomer content generally leads to tougher, semi-crystalline materials, whereas polymers rich in the E-isomer are typically weaker and more amorphous. acs.org This stereochemical control has been shown to influence properties such as Young's modulus and degradation rates in resorbable elastomers. researchgate.net For example, increasing the cis-alkene content can result in slower degradation rates and higher Young's moduli. researchgate.net In some polyamide systems, polymers with a greater Z-content have exhibited higher glass transition temperatures and greater physical stiffness compared to their more E-rich counterparts. researchgate.net This stereochemical influence allows for the creation of materials with tailored characteristics, such as elastomers with tunable mechanical properties and shape memory behavior. nih.govacs.org
| Predominant Isomer | Polymer Type | Observed Properties | Reference |
|---|---|---|---|
| Z-isomer (cis) | Polyester (B1180765) | Tougher, semi-crystalline | acs.org |
| E-isomer (trans) | Polyester | Weaker, amorphous | acs.org |
| Z-isomer (cis) | Resorbable Elastomer | Slower degradation, higher Young's modulus | researchgate.net |
| Z-isomer (cis) | Polyamide | Higher glass transition temperature, greater stiffness | researchgate.net |
Structure Property Relationships and Functional Attributes of Propane 1,3 Diyl Dipropiolate Based Materials
Correlation of Polymerization Stereochemistry with Mechanical Properties
The nucleophilic thiol-yne step-growth polymerization of propane-1,3-diyl dipropiolate with various dithiols is a powerful method for creating high molecular weight polymers. acs.org A key feature of this polymerization is the ability to control the cis/trans (or Z/E) stereochemistry of the resulting vinyl thioether linkages in the polymer backbone. acs.orgnih.gov This control is typically achieved by judiciously selecting the organobase catalyst and the polarity of the reaction solvent. researchgate.netnih.gov For instance, using a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent like chloroform (B151607) tends to favor the formation of cis-isomers, while weaker bases such as triethylamine (B128534) (Et₃N) or more polar solvents can be used to produce polymers with higher trans-isomer content. nih.govnih.gov This stereochemical control is a critical tool, as it directly influences the polymer's packing, crystallinity, and, consequently, its mechanical characteristics without altering its chemical composition. acs.orgnih.gov
The stereochemistry of the polymer backbone has a profound impact on the elastic modulus and tensile properties of materials derived from this compound. Research has demonstrated a clear correlation between the cis:trans alkene ratio and mechanical performance. nih.gov By varying the catalyst and solvent system, the Z (cis) content in polymers made from this compound and 1,6-hexanedithiol (B72623) can be systematically adjusted from 32% to 80%. nih.gov
This variation in stereochemistry leads to significant changes in mechanical behavior. Specifically, an increase in the cis-alkene content results in a higher Young's modulus and a decrease in the ultimate strain. nih.gov For example, in a series of copolymers with a fixed amount of a succinate-derived dithiol, varying the cis content from 62% to 80% led to a change in the elastic modulus by more than an order of magnitude. nih.gov This demonstrates that stereochemistry can be used as a primary lever to tune material stiffness. Polymers with a high cis content tend to be stiffer and less flexible, while those with a higher trans content exhibit more elastomeric properties. bham.ac.ukacs.orgnih.gov
The table below summarizes the effect of cis-alkene content on the mechanical properties of a copolymer of this compound, 1,6-hexanedithiol, and a succinate-derived dithiol.
| cis-Alkenes (%) | Young's Modulus (MPa) | Ultimate Tensile Strength (UTS) (MPa) | Elongation at Break (%) |
| 62 | ~0.5 | ~0.5 | ~400 |
| 71 | ~2.0 | ~1.0 | ~300 |
| 80 | ~8.0 | ~1.5 | ~150 |
| Data derived from graphical representations in scientific literature. nih.gov |
This relationship allows for the decoupling of mechanical properties from other material characteristics, such as degradation rate, providing a sophisticated level of control over the final material's performance. acs.orgnih.gov
The viscoelastic properties of polymers, which describe their combined viscous and elastic behavior under deformation, are also heavily influenced by their molecular architecture, including stereochemistry and crosslink density. researchgate.netbibliotekanauki.pl For polymers based on this compound, rheological studies can reveal how chain entanglement and mobility are affected by the cis/trans isomer ratio. acs.org
In analogous crosslinked polymer systems, dynamic mechanical analysis (DMA) is used to measure the storage modulus (E' or G'), representing the elastic response, and the loss modulus (E'' or G''), representing the viscous response, as a function of temperature or frequency. bibliotekanauki.plresearchgate.net The glass transition temperature (Tg), a key indicator of chain mobility, is shown to be a sensitive function of the network architecture. bibliotekanauki.pl For related poly(ester-urethane) networks, it has been shown that cis isomers can lead to softer elastomers, while trans isomers result in stiffer plastics, a difference rooted in their distinct viscoelastic responses. bham.ac.ukacs.orgnih.gov
In a study on sugar-based polymers with controlled stereochemistry, rheological frequency sweeps were used to determine the molecular weight between entanglements (Me). acs.org It was found that different stereoisomers led to significantly different Me values, indicating that one stereochemistry resulted in more linear and less entangled polymer chains than the other. acs.org This difference in entanglement density directly impacts the material's viscoelastic behavior, including its stress relaxation and creep-recovery characteristics. rsc.org While specific viscoelastic data for this compound homopolymers is not detailed in the provided context, the principles established in these closely related systems strongly suggest that its viscoelastic response can be similarly tuned by controlling the cis/trans ratio during polymerization.
Design of Degradable Polymeric Systems
While polymers synthesized from this compound and simple aliphatic dithiols like 1,6-hexanedithiol are highly resistant to hydrolysis, their structure can be intentionally modified to create degradable systems. acs.orgnih.gov This is achieved by incorporating hydrolytically labile linkages into the polymer backbone, a common strategy for developing materials for biomedical applications or environmentally friendly plastics. nsf.gov
A highly effective method for imparting degradability to this compound-based polymers is through copolymerization with a dithiol monomer that contains susceptible ester groups. nih.gov A prime example is the use of bis(3-mercaptopropyl) succinate (B1194679), a dithiol derived from succinic acid, a Krebs cycle intermediate. researchgate.netnih.gov
The incorporation of this succinate-derived dithiol introduces non-conjugated ester bonds into the polymer backbone. These ester groups are more susceptible to hydrolysis compared to the conjugated esters inherent to the poly(β-thioether ester) structure formed during the thiol-yne reaction. acs.orgnih.gov The rate of degradation can be precisely tailored by controlling the stoichiometric amount of the succinate-derived co-monomer in the polymerization feed. researchgate.netnih.gov
Studies have shown a direct and positive correlation between the succinate content in the copolymer and the rate of mass loss during in vitro degradation. acs.orgnih.gov For instance, a series of high-cis (78-79%) elastomers were synthesized where the molar percentage of bis(3-mercaptopropyl) succinate was varied. The material with a higher succinate content exhibited a significantly faster linear surface erosion profile. researchgate.net This is attributed to the increased number of hydrolyzable ester groups and enhanced hydrophilicity and chain mobility imparted by the succinate units. nih.gov
The table below illustrates the influence of the succinate co-monomer content on the degradation of these copolymers.
| Succinate Co-monomer (%) | Degradation Rate (Mass Loss % per week) |
| 5 | ~1.5 |
| 9 | ~2.5 |
| 20 | ~5.0 |
| Data are estimated from graphical representations in scientific literature and represent an illustrative trend. nih.govresearchgate.net |
This approach allows for the degradation rate to be tuned independently of the mechanical properties, which are primarily controlled by stereochemistry. nih.gov
The degradation of polymers based on this compound and succinate-derived dithiols proceeds primarily through the hydrolysis of the ester bonds within the succinate units. nih.gov This process is characteristic of a surface erosion mechanism, where the material degrades from the outside in, leading to linear mass loss profiles over time. acs.orgresearchgate.net
Hydrolysis breaks the polymer chains, resulting in the formation of smaller, water-soluble by-products. nsf.gov In related poly(β-thioether ester ketal) systems, degradation similarly yields multifunctional alcohol and ketone by-products, the structures of which can be confirmed by techniques like ¹H NMR spectroscopy. nsf.gov For the copolymers of this compound and bis(3-mercaptopropyl) succinate, the expected degradation by-products would be succinic acid, 1,3-propanediol (B51772), and 3-mercaptopropanol, all of which are small molecules that can be metabolized or cleared by the body in biomedical contexts. acs.org The degradation process can be influenced by environmental pH, with hydrolysis of β-thioether ester functionalities often being more dominant under basic conditions. rsc.org The absence of acidic by-products from the degradation of certain network types can be an advantage over materials like polyesters, which can create localized acidic environments. nsf.gov
Material Performance in Advanced Applications
The tunable mechanical properties and controllable degradation profiles of materials based on this compound make them highly promising for advanced applications, particularly in the biomedical field. acs.orgnih.gov Their ability to be formulated as resorbable elastomers allows them to mimic the properties of soft tissues. researchgate.netnih.gov
One specific application explored is as a degradable elastomer coating for composite mesh devices used in abdominal surgeries, such as hernia repair, to prevent intraperitoneal adhesions. researchgate.net In this context, the material acts as a temporary barrier that separates tissues during the critical healing period and then safely degrades and is absorbed by the body. duke.edu The independent control over stiffness (via stereochemistry) and degradation rate (via succinate content) is crucial for meeting the complex requirements of such clinical applications. researchgate.netnih.gov The polymers can also be used as bio-fluid barrier films for implantable technologies like transient health monitors, where they can extend the operational lifetime of the devices before degrading. duke.edu The versatility of the thiol-yne chemistry platform allows for the creation of a diverse library of materials from a single formulation, potentially accelerating the development of new solutions for soft tissue engineering and other regenerative medicine strategies. nih.govacs.org
Biomaterials for Tissue Engineering (e.g., Resorbable Elastomer-like Materials)
This compound is a key monomer in the synthesis of advanced biomaterials, particularly resorbable elastomers designed for soft tissue engineering. researchgate.net These synthetic materials are engineered to mimic the mechanical properties of natural tissues while controllably degrading over time. nih.gov A significant challenge in biomaterial development has been the inability to independently tune a material's mechanical properties and its degradation rate; materials based on this compound have been developed to overcome this hurdle. researchgate.netnih.gov
The primary synthesis method involves a one-pot, organo-base catalyzed nucleophilic thiol-yne step-growth polymerization. nih.govresearchgate.net In this process, this compound (C₃A) is reacted with a mixture of dithiols. researchgate.net Commonly used dithiols include 1,6-hexanedithiol (C₆S) and a succinate-derived dithiol monomer, bis(3-mercaptopropyl) succinate. nih.gov The incorporation of the succinate-based monomer is crucial as it introduces hydrolytically susceptible ester linkages into the polymer backbone, which are not conjugated with the vinyl groups formed during polymerization. researchgate.net This lack of conjugation allows for predictable degradation, as succinic acid is a natural metabolite in the Krebs cycle. researchgate.net
A critical innovation in this system is the ability to control the stereochemistry of the double bonds formed in the polymer backbone. researchgate.net By carefully selecting the catalyst and reaction conditions, the ratio of cis to trans isomers can be precisely managed. researchgate.netacs.org This stereocontrol directly influences the material's mechanical properties. researchgate.net Concurrently, by altering the stoichiometric ratio of the succinate-based dithiol to other dithiols like 1,6-hexanedithiol, the degradation rate of the resulting elastomer can be tuned. researchgate.netnih.gov This dual-control mechanism allows for the creation of materials with nearly identical degradation profiles but different mechanical strengths, or vice-versa. researchgate.net
Research findings indicate that elastomers with a higher content of the succinate-based monomer exhibit accelerated and linear mass loss, consistent with a surface erosion mechanism. researchgate.netnih.gov As the succinate comonomer is also bulkier, increasing its content tends to reduce the ultimate tensile strength (UTS) of the material. researchgate.netnih.gov These elastomers have shown excellent in vitro cell viability and have been assessed in vivo, where degradation and resorption were dependent on the succinate stoichiometry with a limited inflammatory response. researchgate.net
Table 1: Effect of Comonomer Stoichiometry on Elastomer Properties Data derived from studies on high cis (78-79%) elastomers. researchgate.netnih.gov
| Succinate Monomer (%) | Ultimate Tensile Strength (UTS, MPa) | Mass Loss after 28 days (%) |
|---|---|---|
| 0 | ~1.2 | ~2 |
| 2.5 | ~1.0 | ~10 |
| 5.0 | ~0.8 | ~20 |
| 10.0 | ~0.6 | ~35 |
Functional Materials via Orthogonal Reactivity
The polymers synthesized from this compound are not only tunable in their mechanical and degradation properties but also serve as platforms for creating functional materials through orthogonal chemistry. researchgate.netnih.gov Orthogonal reactivity refers to the ability to perform a specific chemical reaction in the presence of other reactive groups without causing side reactions. nih.gov The thiol-yne polymerization used to create these elastomers is itself an example of a "click" reaction, valued for its high efficiency, mild reaction conditions, and orthogonality. acs.orgnih.gov
This inherent orthogonality is exploited for post-polymerization functionalization. researchgate.net The alkene groups within the polymer backbone, formed during the thiol-yne reaction, are available for subsequent chemical modifications. researchgate.net This allows for the covalent attachment of bioactive molecules, such as cell-adhesion peptides or antifouling zwitterionic molecules, after the main polymer has been formed and characterized. researchgate.netgoogle.com This strategy enhances the biomaterial's functionality without altering its bulk properties. For instance, elastomers have been functionalized to improve cell adhesion or to create coatings that reduce intraperitoneal adhesions following surgery. researchgate.net
Furthermore, the system can be intentionally designed for functionalization by incorporating specific monomers during the initial polymerization. Patents describe the inclusion of an alkyne-functionalized monomer, such as 2-(prop-2-yn-1-yloxy)this compound, along with the primary this compound. google.comgoogle.com This introduces pendant alkyne groups into the polymer structure. These pendant groups serve as reactive handles for subsequent orthogonal reactions, most notably the ruthenium-catalyzed or copper-catalyzed azide-alkyne cycloaddition (RuAAC or CuAAC), another powerful click reaction. acs.org This approach allows for the creation of crosslinked polymer networks or the attachment of a wide array of functional molecules, providing an additional layer of control over the final material's properties and biological interactions. acs.orggoogle.com
Table 2: Orthogonal Functionalization Strategies
| Strategy | Reactive Group | Orthogonal Reaction Example | Resulting Functionality | Reference |
|---|---|---|---|---|
| Post-Polymerization Modification | Backbone Alkenes | Thiol-ene addition | Attachment of bioactive molecules (e.g., peptides) | researchgate.net |
| Incorporation of Functional Monomer | Pendant Alkynes | Azide-Alkyne Cycloaddition (Click Chemistry) | Network crosslinking, covalent tethering of zwitterions | google.com, google.com, acs.org |
Spectroscopic and Chromatographic Characterization of Propane 1,3 Diyl Dipropiolate Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the polymer structure, including the backbone and functional groups, and to determine stereochemical details.
¹H NMR for Structural and Stereochemical Analysis (e.g., Vinyl Proton Doublets for E/Z Content)
Proton NMR (¹H NMR) spectroscopy is instrumental in determining the stereochemistry of the vinyl groups formed during the polymerization of propane-1,3-diyl dipropiolate, particularly in thiol-yne step-growth polymerizations. The geometric isomers, cis (Z) and trans (E), give rise to distinct signals for the vinyl protons.
The trans isomer typically exhibits two doublets at approximately δ = 5.7 and 7.7 ppm with a coupling constant (J) of around 15 Hz. nih.govgoogle.comgoogle.com In contrast, the cis isomer shows doublets at approximately δ = 5.8 and 7.1 ppm with a smaller coupling constant of about 9 Hz. nih.govgoogle.comgoogle.com The integration of these respective peaks allows for the quantification of the cis and trans content in the polymer. nih.gov For instance, in a thiol-yne polymerization with 1,6-hexanedithiol (B72623), a polymer was synthesized with a cis:trans ratio of 81%:19%. google.comgoogle.com
The signals corresponding to the propane-1,3-diyl linker in the polymer are also observable in the ¹H NMR spectrum. google.comgoogle.com For example, in a copolymer with bis(3-mercaptopropyl) succinate (B1194679), the protons of the propane-1,3-diyl group appear alongside signals from the comonomer. google.comgoogle.com
Table 1: ¹H NMR Chemical Shifts for the Determination of E/Z Isomer Content in Poly(this compound) Derivatives
| Isomer | Vinyl Proton Chemical Shift (ppm) | Coupling Constant (J) in Hz |
| trans (E) | ~5.7 and ~7.7 | ~15 |
| cis (Z) | ~5.8 and ~7.1 | ~9 |
¹³C NMR for Polymer Backbone and Functional Group Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides further confirmation of the polymer structure by detecting the carbon environments within the polymer backbone and side chains. In the polymerization of this compound, the disappearance of the characteristic peaks for the alkyne carbons (C≡C) in the monomer spectrum and the appearance of new peaks for the vinyl carbons (C=C) in the polymer spectrum confirm the conversion. semanticscholar.org
For the monomer, this compound, the ¹³C NMR spectrum shows signals for the carbonyl carbon at approximately δ 152.9 ppm, the alkyne carbons at δ 74.8 and 74.7 ppm, and the carbons of the propanediol (B1597323) linker at δ 66.3 and 28.3 ppm. researchgate.net Following polymerization, the resulting poly(thioether-acrylate) exhibits characteristic shifts for the carbonyl carbon, the newly formed vinyl carbons, and the carbons of the thioether and propanediol units. researchgate.net The specific chemical shifts can vary depending on the comonomer and the polymer's microstructure. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Monomer and a Corresponding Polymer
| Carbon Environment | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) |
| Carbonyl (C=O) | ~152.9 | Varies |
| Alkyne (C≡C) | ~74.8, ~74.7 | Absent |
| Vinyl (C=C) | Absent | Varies |
| Propane-1,3-diyl (OCH₂CH₂CH₂O) | ~66.3, ~28.3 | Varies |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight characteristics of polymers. sepscience.comresearchgate.net It separates polymer molecules based on their hydrodynamic volume in solution. sepscience.com
Determination of Molecular Weight Distribution and Polydispersity Index
GPC/SEC analysis provides crucial data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Đ), which is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). semanticscholar.orgacs.org The PDI value indicates the breadth of the molecular weight distribution. researchgate.net
For polymers of this compound, GPC has been used to characterize materials synthesized under various conditions. For instance, a thiol-yne step-growth polymer of this compound and a dithiol comonomer showed an Mₙ of 32.5 kDa, an Mₙ of 72.8 kDa, and a PDI of 2.24. google.comgoogle.com In another study, the polymerization of this compound yielded a polymer with an Mₙ of 17,700 and an Mₙ of 27,100. semanticscholar.org Copolymers with varying compositions have been synthesized with Mₙ values reaching up to 147.5 kDa and PDI values as high as 5.60. nih.gov
Table 3: GPC/SEC Data for Various Poly(this compound) Systems
| Polymer System | Mₙ (kDa) | Mₙ (kDa) | PDI (Đ) |
| Thiol-yne polymer | 32.5 | 72.8 | 2.24 |
| This compound polymer | 17.7 | 27.1 | 1.5 |
| Thiol-yne copolymer (high cis-content) | 26.4 | 147.5 | 5.60 |
| Thiol-yne copolymer (9% succinate, 79% Z) | 29.7 | 111.2 | 3.74 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a polymer and monitoring the polymerization process. The disappearance of the characteristic alkyne C≡C stretching vibration from the monomer spectrum and the appearance of a C=C stretching vibration in the polymer spectrum are key indicators of successful polymerization. researchgate.net
The FT-IR spectrum of the this compound monomer would show a characteristic absorption band for the C≡C bond. Upon polymerization, this band diminishes or disappears, while a new band corresponding to the C=C double bond appears, typically in the range of 1607–1652 cm⁻¹. researchgate.net The presence of the ester carbonyl (C=O) stretching vibration, expected around 1720 cm⁻¹, would be retained in the polymer spectrum.
Differential Scanning Calorimetry (DSC) for Thermal Transition Studies (e.g., Glass Transition Temperature)
Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of polymers, such as the glass transition temperature (T₉) and melting temperature (Tₘ). torontech.comeag.com The T₉ is a critical parameter that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net
For polymers derived from this compound, DSC analysis has revealed the influence of stereochemistry on thermal properties. nih.gov It has been observed that increasing the cis content in the polymer, while keeping other structural factors constant, leads to an increase in the glass transition temperature. nih.gov For example, a series of thiol-yne elastomers based on this compound exhibited T₉ values that were dependent on the cis:trans ratio. nih.gov One particular copolymer with 9% succinate incorporation and a high cis content showed a T₉ of 1.7 °C and a Tₘ of 71.4 °C. nih.gov These polymers also demonstrate high thermal stability, with degradation temperatures often exceeding 350 °C. nih.gov
Table 4: Thermal Properties of a Poly(this compound) Copolymer from DSC
| Parameter | Value |
| Glass Transition Temperature (T₉) | 1.7 °C |
| Melting Temperature (Tₘ) | 71.4 °C |
X-ray Crystallography of Model Compounds and Oligomers (for detailed structural insight)
X-ray crystallography is an indispensable tool for elucidating the three-dimensional arrangement of atoms within a crystal. In the context of this compound and its polymers, this technique is paramount for understanding the solid-state reactivity of the monomer and the precise architecture of the resulting oligomers and polymers. The topochemical polymerization of diacetylenes is highly dependent on the packing of the monomer units within the crystal lattice. Single-crystal X-ray diffraction (SCXRD) provides detailed information on intermolecular distances and orientations, which are critical for predicting and understanding polymerization behavior. researcher.lifedigitellinc.com
Direct crystallographic data for this compound is not extensively available in public literature. Therefore, insights are drawn from model compounds, particularly other diacetylene derivatives that undergo similar solid-state polymerization. The study of these analogues reveals the stringent geometric criteria required for such reactions to proceed. For a 1,4-addition polymerization to occur in the solid state, the monomer molecules must be arranged in a stacked array with specific distances and angles between the reactive diyne moieties. acs.orgoup.com
Research on various diacetylenic molecules has established the geometric parameters that govern topochemical polymerization. SCXRD analysis is used to determine crucial packing parameters, such as the repeating distance of the monomer units and the angle of the diacetylene rod with respect to the stacking axis. acs.org Studies on symmetrical and asymmetrical diacetylenes demonstrate that variations in spacer length and substituent groups significantly influence the crystal packing, which in turn dictates whether polymerization can be initiated by heat or radiation. researcher.life
For instance, investigations into a series of diacetylenes with varying alkyl spacing lengths between the diyne and other functional groups confirmed through SCXRD that many of these monomers crystallize in a packing pattern that presents two potential directions for polymerization simultaneously. researcher.life The alignment is crucial; an oblique orientation of the resulting polydiacetylene chain with respect to the hydrogen-bonding network within the crystal is a rare but observed structural motif. researcher.life
The crystallinity of polymers derived from diacetylene-containing esters, which are structural analogues to poly(this compound), has been examined using powder X-ray diffraction (XRD). scielo.org.mx These studies show that the degree of crystallinity in the final polymer is influenced by the structure of the monomer, such as the length of methylene (B1212753) chains. scielo.org.mx For example, it has been observed in some poly(alkandicarboxylates) that a low crystallinity can result from having an odd number of methylene groups in the dicarboxylic acid component. scielo.org.mx
The analysis of oligomers and polymer crystals, when obtainable, confirms the reaction mechanism. X-ray single-crystal structure analysis of a polymer crystal derived from a monomer containing both diene and diyne moieties confirmed that the polymerization indeed proceeded via a topochemical reaction mechanism. acs.org
The table below summarizes key crystallographic parameters and observations from model diacetylene compounds that are critical for understanding the potential solid-state polymerization of this compound.
| Parameter | Ideal Value/Condition for Polymerization | Observation in Model Compounds | Significance |
| Monomer Stacking | Parallel and stacked arrangement of diyne rods | Often observed in polymerizable diacetylenes; packing can be influenced by alkyl spacer length and functional groups. researcher.life | Pre-organizes the reactive groups for efficient topochemical polymerization. |
| Repeat Distance (d) | Approximately 4.9 ± 0.2 Å | Varies based on substituents; crucial for reactivity. | Defines the distance between reacting centers of adjacent monomers. |
| Angle of Diyne Rod (γ) | Approximately 45° to the stacking axis | Deviations from the ideal angle can hinder or prevent polymerization. acs.org | Ensures proper orbital overlap for bond formation between monomer units. |
| Polymer Crystallinity | High crystallinity is often desired | Varies; can be low in polymers with an odd number of methylene groups in the spacer chain. scielo.org.mx | Affects the mechanical and thermal properties of the final polymer material. |
Detailed structural analysis of model compounds provides a robust framework for predicting the crystalline arrangement of this compound and the stereochemistry of its polymerization. The insights gained from the crystal structures of analogous diacetylenes are fundamental to controlling the synthesis and understanding the properties of the resulting polymers. digitellinc.commdpi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of Propane-1,3-diyl dipropiolate. By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, electronic structures, and the energy landscapes of chemical reactions.
The reactivity of this compound is dominated by its two terminal alkyne groups, which are activated by the adjacent electron-withdrawing ester functionalities. DFT calculations performed on analogous propiolate esters, often using functionals like B3LYP with basis sets such as 6-311+G*, confirm this electronic profile. researchgate.net The calculations show that the carbon atoms of the C≡C triple bonds are electrophilic and thus susceptible to nucleophilic attack, a key feature in its polymerization reactions. researchgate.netresearchgate.net
Reactivity can be quantified using descriptors derived from DFT, such as global and local philicity indices, which predict the most reactive sites within the molecule. researchgate.net For this compound, these analyses pinpoint the terminal alkyne carbons as the primary centers for chemical reactions like thiol-yne and azide-alkyne cycloadditions. researchgate.netmdpi.com
Understanding the reaction mechanisms of this compound polymerization is crucial for controlling the final polymer structure and properties. DFT is used to map the potential energy surface for these reactions, identifying transition states and calculating activation energies.
A prominent application is the study of the thiol-yne step-growth polymerization, a reaction used to synthesize elastomers from this compound. nih.govresearchgate.net Computational studies on model thiol-yne systems reveal a radical-mediated mechanism. researchgate.net The key steps, each with a distinct energy barrier, include:
Initiation: Formation of a thiyl radical (RS•).
Propagation (First Addition): The thiyl radical adds across the alkyne, forming an alkenyl radical intermediate. This step is often rate-determining.
Chain Transfer: The alkenyl radical abstracts a hydrogen from another thiol molecule, generating the vinyl thioether product and a new thiyl radical to continue the cycle.
Propagation (Second Addition): A second thiyl radical can add to the newly formed vinyl group, leading to a cross-linked network.
DFT calculations, for example at the M06-2X/6-31+G(d,p) level of theory, provide quantitative estimates for the activation energies of these steps, helping to predict reaction kinetics and outcomes. researchgate.net
Table 1: Representative Calculated Activation Energies for Thiol-Yne Reaction Steps (Model Systems) Data sourced from computational studies on analogous alkyne-thiol systems. researchgate.net
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Propagation (1st Addition) | Addition of thiyl radical to the alkyne | ~2-5 |
| Chain Transfer | H-abstraction by the alkenyl radical | ~6-10 |
| Propagation (2nd Addition) | Addition of thiyl radical to the vinyl thioether | ~7-11 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies of these orbitals and the gap between them are critical indicators of a molecule's reactivity and electronic properties. researchgate.net
For propiolate esters, DFT calculations show that the HOMO and LUMO are typically localized on the conjugated propioloyl (HC≡C-C=O) moiety. researchgate.net The interaction between the HOMO of a nucleophile (like a thiol) and the LUMO of the electrophilic alkyne in this compound governs the initial step of many of its reactions. wikipedia.orgresearchgate.net The energy gap (ΔE = ELUMO – EHOMO) is particularly important; a smaller gap generally correlates with higher reactivity. researchgate.net Computational studies on various propiolate esters provide insight into the expected values for this compound. researchgate.net
Table 2: Representative FMO Energies for Propiolate Esters (DFT/B3LYP/6-311+G)* Data based on analogous propiolate ester derivatives. researchgate.net
| Compound Type | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Alkyl Propiolate | -7.5 to -8.0 | -0.5 to -1.0 | ~6.5 to 7.0 |
Molecular Modeling and Simulations
Beyond quantum mechanics, molecular modeling techniques are used to study larger-scale phenomena, such as the preferred shapes (conformations) of molecules and the collective behavior of polymer chains.
The three-dimensional structure of the this compound monomer is not rigid. Rotations around its single bonds give rise to multiple conformers with different energies. Theoretical studies on analogous molecules provide a clear picture of the likely stable conformations. uc.ptnih.gov
Ester Group Conformation: Studies on ethyl propiolate show that the ester linkage (O=C-O-C) strongly prefers a cis conformation (dihedral angle ~0°) over the trans form (~180°) by several kJ/mol. uc.pt
Propane (B168953) Linker Conformation: The central C-C-C backbone of the propane linker can adopt different arrangements, similar to propane itself, such as anti (trans) and gauche conformations. nih.govyoutube.com
The combination of these preferences results in several low-energy conformers for the monomer. During polymerization, the conformation of the monomer can influence its reactivity and the stereochemistry of the resulting polymer chain. The polymer chains formed from thiol-yne reactions, for instance, contain vinyl sulfide (B99878) units that can exist as either cis (Z) or trans (E) isomers, a feature directly observable in experiments. nih.govresearchgate.net
A key goal of computational chemistry is to predict how changes at the molecular level will affect macroscopic properties. For this compound, modeling helps predict polymerization outcomes and the behavior of the final material.
Computational studies of the thiol-yne reaction mechanism have shown that the stereochemical outcome (cis vs. trans addition) can be influenced by subtle effects, such as intramolecular π-π stacking interactions in the reaction's transition state, which may favor the formation of the cis (Z) isomer. researchgate.net This prediction aligns with experimental findings where the cis:trans ratio in the final polymer can be controlled by tuning reaction conditions. nih.govresearchgate.net
This ability to predict and control stereochemistry is critical because it directly dictates the material's properties. For elastomers made from this compound, the cis:trans ratio has a profound impact on the polymer's mechanical properties (like elastic modulus) and its degradation rate. nih.govresearchgate.netbham.ac.uk Therefore, computational modeling serves as a powerful predictive tool, guiding the rational design of new polymers with precisely tailored behaviors for applications such as soft tissue engineering. bham.ac.uk
Applications in Organic Synthesis and Conjugation Beyond Polymerization
Use as a Flexible Hydrocarbon Linker in Conjugation Reactions
The propane-1,3-diyl dipropiolate molecule serves as an effective flexible hydrocarbon linker, enabling the connection of two molecular entities. acs.org This characteristic is particularly useful in creating dimeric structures or introducing a spacer between two functional groups. In a notable application, commercially available this compound was used to bridge two equivalents of indole-containing scaffolds. acs.orgacs.org The three-carbon chain of the linker provides sufficient flexibility for the conjugated molecules to adopt favorable spatial arrangements, which can be crucial for biological activity or material properties. This strategy has been successfully demonstrated in the synthesis of bisconjugated indolic structures. acs.org
Late-Stage N-Alkenylative Modifications of Bioactive Scaffolds
A significant application of this compound is in the late-stage modification of complex bioactive scaffolds, particularly those containing indolic N-H bonds. acs.orgnih.gov A mild, scalable, and highly selective strategy has been developed using phosphine-mediated propiolate hydroamination. nih.govacs.org This method allows for the direct N-alkenylation of various indole (B1671886) derivatives, including alkaloids and tryptophan-containing motifs. acs.orgnih.gov
The reaction mechanism involves the activation of the propiolate by a phosphine (B1218219) catalyst, which generates a highly basic β-phosphonium allenolate intermediate in situ. acs.orgnih.gov This intermediate is strong enough to deprotonate the typically recalcitrant N-H bond of an indole. Subsequently, the intermediate acts as an electrophile, completing the N-alkenylation. acs.orgnih.gov The resulting product features a new α,β-unsaturated ester handle, which can be used for further synthetic manipulations. acs.orgnih.govacs.org This approach is valued for its high chemo- and regioselectivity. acs.orgnih.gov
Synthesis of Bisconjugated and Macrocyclic Architectures
The bifunctional nature of this compound makes it an ideal building block for the synthesis of more complex molecular architectures, such as bisconjugated molecules and macrocycles. acs.orgnih.gov Researchers have successfully demonstrated its use in creating symmetrical bis-conjugates by reacting it with two equivalents of an indole-containing molecule. acs.orgacs.org
This methodology was effectively used to synthesize double conjugates of skatole and Boc-Trp-OMe, achieving appealing yields of approximately 60%. acs.orgacs.org The ability to facilely create these bis-conjugates highlights the value of this strategy for accessing challenging molecular designs. acs.org Furthermore, this approach has been extended to the synthesis of macrocycles, demonstrating the versatility of this compound and related linkers in constructing complex, cyclic frameworks on (bis)indolic scaffolds. acs.orgnih.govacs.org
Interactive Data Table: Bisconjugation Reactions with Propiolate Linkers
The following table summarizes the results of bisconjugation reactions using flexible dipropiolate linkers, including this compound, with indolic scaffolds.
| Linker | Indolic Scaffold | Product | Yield (%) |
| This compound | Skatole | Bis-conjugate 61 | ~60 acs.orgacs.org |
| This compound | Boc-Trp-OMe | Bis-conjugate 62 | ~60 acs.orgacs.org |
| Hexane-1,6-diyl dipropiolate | Skatole | Bis-conjugate | ~60 acs.orgacs.org |
| Hexane-1,6-diyl dipropiolate | Boc-Trp-OMe | Bis-conjugate | ~60 acs.orgacs.org |
Future Research Directions and Potential Innovations
Exploration of Novel Reaction Pathways and Catalytic Systems
The dual alkyne functionality of Propane-1,3-diyl dipropiolate serves as a gateway for a multitude of polymerization and modification reactions. Future investigations will likely focus on harnessing this reactivity through the exploration of diverse catalytic systems to synthesize polymers with controlled structures and unique properties.
Key research avenues include:
Transition-Metal Catalysis: Systems based on palladium, tantalum, and rhodium have been effective in polymerizing various alkyne monomers. rsc.orgoup.comacs.org Research into catalysts like TaCl₅, potentially combined with co-catalysts, could yield cyclic polyacetylenes from this compound. rsc.org Similarly, alkyne-Pd(II) complexes, known to initiate living polymerization of isocyanides, could be adapted for controlled polymerization, leading to polymers with well-defined molecular weights and low dispersity. acs.org The functionalization of the resulting polymers using organoboron reagents in the presence of transition metal catalysts also presents a promising route for creating complex, multi-substituted materials. acs.org
Metal-Free Catalysis: To address the cost and potential toxicity of metal catalysts, metal-free polymerization systems are a significant area of interest. mdpi.com Organobase-catalyzed methods, such as those using tri-n-butylphosphine, could facilitate polyadditions with diols or other nucleophiles. mdpi.com Lewis acids like B(C₆F₅)₃ are also potential candidates for catalyzing novel polymerizations, for instance, by reacting this compound with anilines to create polyquinolines. mdpi.com
Click Step-Growth Polymerization: The propiolate group is highly reactive in nucleophilic thiol-yne reactions. acs.org This "click" reaction can be used for step-growth polymerization with dithiols. A key area of innovation lies in controlling the stereochemistry of the resulting vinyl sulfide (B99878) linkages (E/Z isomers) by carefully selecting the catalyst and reaction conditions, which in turn can precisely control the mechanical properties of the final polymer. acs.org
Cycloaddition Reactions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming stable 1,2,3-triazole rings. acs.orgwikipedia.org This reaction can be employed to polymerize this compound with diazide monomers, creating highly cross-linked and thermally stable polytriazoles. mdpi.com Research into novel, more efficient, and recyclable copper catalysts, including nanocarbon/Cu(I) composites and silica-supported systems, could enhance the utility and sustainability of this approach. nih.govmdpi.com
Table 1: Potential Catalytic Systems for this compound Polymerization
| Catalyst Type | Specific Examples | Potential Polymerization Pathway | Key Research Focus |
|---|---|---|---|
| Transition Metal | TaCl₅/ⁿBu₄Sn, Alkyne-Pd(II) complexes, Rhodium catalysts | Cyclopolymerization, Living Polymerization, Oxidative Polycoupling | Control over polymer topology (cyclic vs. linear), molecular weight, and stereochemistry. rsc.orgoup.comacs.org |
| Metal-Free | Tri-n-butylphosphine (n-Bu₃P), B(C₆F₅)₃, NMe₄OH | Organobase-catalyzed polyaddition, Lewis acid-catalyzed polymerization | Development of cost-effective and non-toxic synthetic routes; synthesis of novel polymer backbones like polyquinolines. mdpi.com |
| Click Chemistry | Phosphines, Amines (for Thiol-Yne); Copper(I) salts, Cu(I)-biscarbene complexes (for CuAAC) | Stereocontrolled Thiol-Yne step-growth, Azide-Alkyne Cycloaddition | Enhancing reaction rates at low temperatures, controlling stereochemistry to tune material properties, developing autocatalytic systems. acs.orgacs.org |
Integration into Responsive and Self-Healing Polymeric Materials
The high efficiency and orthogonality of click reactions involving alkyne groups make this compound an ideal candidate for incorporation into "smart" materials capable of responding to stimuli or self-repairing after damage.
Self-Healing Mechanisms: A primary strategy for creating self-healing materials involves an extrinsic, capsule-based approach. mdpi.comriken.jpsciencedaily.com In this design, this compound, as one reactive component, and a co-reactant (such as a multifunctional azide (B81097) or thiol) are encapsulated in separate micro- or nanocapsules embedded within a polymer matrix. acs.orgresearchgate.net When a crack propagates through the material, it ruptures the capsules, releasing the reactive agents. nih.govrsc.org The subsequent rapid click reaction (e.g., CuAAC or thiol-yne) forms a new cross-linked polymer network that "glues" the crack faces together, restoring mechanical integrity. acs.orgrsc.org
Future research will focus on:
Optimizing Reaction Kinetics: Developing catalytic systems for azide-alkyne or thiol-yne reactions that enable efficient cross-linking at ambient temperature or below is a key goal. nih.govresearchgate.net This includes exploring autocatalytic systems or light-activated reactions, such as photo-initiated thiol-yne chemistry, which can achieve rapid modulus recovery upon UV exposure. rsc.orgrsc.org
Multi-stimuli Healing: Creating systems where the healing process can be triggered by various stimuli (e.g., mechanical stress, heat, or light) would enhance their applicability. rsc.org
Visualization of Damage and Repair: Integrating fluorogenic reporters that are activated by the same click chemistry used for healing could allow for simultaneous stress detection and repair, providing a visual confirmation of the healing process. acs.orgnih.gov
Responsive Materials: Beyond self-healing, polymers derived from this compound can be designed to respond to environmental changes.
pH-Responsive Systems: The ester linkages in the monomer backbone are susceptible to hydrolysis under acidic or basic conditions. This intrinsic property could be used to design degradable polymers. Furthermore, cyclic polymers synthesized from functional alkyne monomers have been shown to exhibit pH-responsive solubility. rsc.org By copolymerizing this compound with functional monomers, it may be possible to create materials that swell, dissolve, or release an encapsulated agent in response to specific pH triggers.
Thermo-responsive Materials: By incorporating this compound into copolymers with thermo-responsive segments, such as poly(N-isopropylacrylamide) (PNIPAM), it is possible to create hydrogels whose mechanical and swelling properties can be tuned by temperature. nih.gov The click functionality of the dipropiolate can be used to control the cross-linking density, thereby fine-tuning the thermal response. nih.gov
Table 2: Concepts for this compound in Smart Materials
| Material Type | Core Concept | Mechanism Example | Future Innovation |
|---|---|---|---|
| Self-Healing | Capsule-based release of reactive agents. researchgate.net | A crack ruptures microcapsules containing this compound and a diazide co-reactant; CuAAC reaction repairs the damage. acs.orgnih.gov | Development of autonomic healing systems that function efficiently in aqueous environments without external stimuli. sciencedaily.com |
| pH-Responsive | Incorporation of pH-sensitive groups or linkages. | Hydrolysis of the ester backbone or protonation/deprotonation of functional groups on a copolymer derived from a functional alkyne. rsc.org | Design of materials for targeted drug delivery that release their payload in specific pH environments (e.g., tumors). |
| Thermo-responsive | Integration into copolymers with a critical solution temperature. | Cross-linking thermo-responsive polymers (e.g., PNIPAM) with the dipropiolate to create hydrogels that change volume with temperature. nih.gov | Creating injectable hydrogels that solidify in situ at body temperature for tissue engineering applications. nih.gov |
Sustainable Approaches in this compound Derived Material Synthesis
Adopting green chemistry principles in the synthesis and polymerization of this compound is crucial for developing environmentally benign materials. thebioscan.commdpi.com A sustainable approach encompasses the entire lifecycle, from the sourcing of raw materials to the polymerization process and the potential for recycling.
Bio-Based Monomer Synthesis: A significant advantage of this compound is that one of its key precursors, 1,3-propanediol (B51772) (PDO), can be sustainably produced. There are established industrial fermentation processes that convert glucose from renewable feedstocks like corn into bio-PDO. fraunhofer.dentnu.no This bio-based route significantly reduces greenhouse gas emissions and dependence on fossil fuels compared to traditional petrochemical methods for producing diols. ntnu.no Future research could focus on utilizing other renewable sources, such as succinic acid, also available from fermentation, to create a wider range of fully bio-based polyesters and copolymers. researchgate.net
Green Polymerization Processes: The polymerization of this compound can be made more sustainable by focusing on several key areas:
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a priority. mdpi.com Research has shown the efficacy of solvents like glycerol (B35011) and deep eutectic solvents (DESs) for conducting CuAAC reactions. mdpi.com These solvents are often bio-based, non-toxic, and biodegradable.
Enzymatic Catalysis: The use of enzymes, such as lipases, for polymerization reactions represents a green alternative to metal catalysts. mdpi.com Enzymatic polymerization can often be performed under mild, solvent-free conditions and with high selectivity, reducing energy consumption and waste generation. nih.gov
Recyclable Catalysts: To minimize waste and cost, the development of heterogeneous, recyclable catalysts is essential. mdpi.com This includes immobilizing metal catalysts on supports like silica, graphitic carbon, or polymers, allowing them to be easily recovered and reused over multiple reaction cycles without significant loss of activity. mdpi.com
Atom Economy: Reactions that are highly atom-economical, such as click chemistry cycloadditions and polyadditions, are inherently "greener" as they incorporate most of the atoms from the reactants into the final product, minimizing byproduct formation. oup.commdpi.com
Table 3: Sustainable Strategies for this compound Materials
| Strategy | Approach | Example | Research Goal |
|---|---|---|---|
| Renewable Feedstocks | Utilize bio-derived precursors. | Synthesis of the monomer using bio-PDO derived from corn glucose fermentation. fraunhofer.dentnu.no | Develop pathways to synthesize the entire monomer from renewable resources, including propiolic acid. |
| Green Solvents | Replace hazardous organic solvents. | Performing azide-alkyne cycloaddition polymerization in glycerol or deep eutectic solvents (DESs). mdpi.com | Expanding the scope of polymerizations that can be performed in aqueous media or other benign solvents. |
| Alternative Catalysis | Avoid toxic or precious metal catalysts. | Employing lipases for enzymatic polymerization or using recyclable, silica-supported copper catalysts. mdpi.commdpi.com | Designing highly active, metal-free organocatalysts and robust enzyme-based systems for industrial scale-up. mdpi.comresearchgate.net |
| Process Efficiency | Maximize atom economy and energy efficiency. | Utilizing click reactions (thiol-yne, azide-alkyne) which are high-yield, generate minimal byproducts, and can often be run at low temperatures. acs.orgmdpi.com | Designing solvent-free, melt condensation processes for polymerization. acs.org |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing propane-1,3-diyl dipropiolate, and how do reaction conditions influence yield and purity?
- This compound is typically synthesized via esterification of propane-1,3-diol with propiolic acid derivatives. Key steps include acid-catalyzed condensation under anhydrous conditions, with purification via cold-finger recrystallization or column chromatography to achieve yields of ~48–84% . Variations in stoichiometry, solvent choice (e.g., acetonitrile vs. hexane), and catalysts (e.g., thiol-ene click chemistry) significantly affect stereochemical outcomes and purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying ester linkages and propiolate moieties. Key signals include triplet peaks for the central propane unit (δ ~4.2 ppm) and downfield shifts for the α,β-unsaturated ester carbonyls (δ ~165 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and purity .
Advanced Research Questions
Q. What role does this compound play in thiol-yne click polymerization, and how does its structure influence elastomer properties?
- As a bifunctional alkyne monomer, this compound enables nucleophilic thiol-yne polymerization with dithiols (e.g., 1,6-hexanedithiol), forming elastomers with tunable mechanical properties. The linear propane spacer enhances chain flexibility, while the electron-deficient propiolate groups accelerate reaction kinetics. Adjusting thiol:yne stoichiometry (e.g., 1:1 vs. 2:1) controls crosslinking density, directly impacting degradation rates (via succinate linkages) and Young’s modulus (0.1–10 MPa) .
Q. How can researchers resolve contradictions in thermal stability data for polymers derived from this compound?
- Discrepancies in thermogravimetric analysis (TGA) may arise from residual monomers or side reactions (e.g., Michael addition). Mitigation strategies include:
- Pre-purification : Column chromatography to remove unreacted propiolates .
- Kinetic studies : Monitoring reaction progress via FT-IR to minimize over-polymerization .
- Controlled atmospheres : Conducting TGA under nitrogen to suppress oxidative degradation .
Q. What crystallographic challenges arise when analyzing this compound derivatives, and how can they be addressed?
- The compound’s low symmetry and flexible propane spacer complicate single-crystal growth. Successful crystallization requires slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) and low-temperature annealing. X-ray diffraction (XRD) analysis often reveals disorder in the propane backbone, necessitating refinement software (e.g., SHELXL) to model thermal ellipsoids and validate bond lengths (mean C–C = 1.54 Å) .
Methodological Recommendations
- Stereochemical Control : For stereoselective synthesis, use chiral thiols (e.g., 2,2,2-trifluoroethanethiol) to induce Z/E selectivity in thiol-yne adducts .
- Degradation Profiling : Combine gel permeation chromatography (GPC) and enzymatic hydrolysis assays to correlate polymer architecture (e.g., crosslink density) with biodegradation rates .
- Data Reproducibility : Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) and reference analogous compounds (e.g., propane-1,3-diyl bis(4-aminobenzoate)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
